molecular formula C11H19NO4 B1440665 Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate CAS No. 497160-14-2

Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

Cat. No.: B1440665
CAS No.: 497160-14-2
M. Wt: 229.27 g/mol
InChI Key: OPTPWZDWKAOOPP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used as a building block in organic synthesis.

Scientific Research Applications

Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate typically involves the reaction of N-Boc-3-azetidineacetic acid methyl ester with methyl iodide . The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are often used.

    Substitution: Nucleophiles like or can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate depends on its specific applicationenzymes or receptors , modulating their activity. The azetidine ring and ester group can participate in various biochemical pathways, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and properties. The presence of the tert-butyl ester and methoxycarbonyl groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-8(7-12)5-9(13)15-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTPWZDWKAOOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692985
Record name tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497160-14-2
Record name tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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